Isonicotinylglycine

Descripción

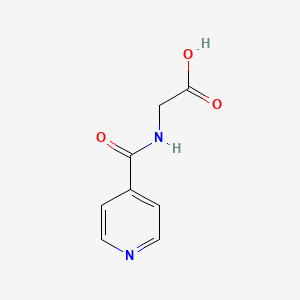

Structure

3D Structure

Propiedades

IUPAC Name |

2-(pyridine-4-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCLSDCBERVTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942194 | |

| Record name | N-(Pyridine-4-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-20-5 | |

| Record name | Isonicotinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Pyridine-4-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyridin-4-yl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isonicotinylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biotransformation of Isonicotinylglycine

Biosynthesis from Precursor Compounds

Enzymatic Conjugation of Isonicotinic Acid with Glycine (B1666218)

Isonicotinylglycine is formed through the enzymatic conjugation of isonicotinic acid with the amino acid glycine. asm.orgtaylorandfrancis.comnih.gov This process is a key step in the metabolism of certain xenobiotics. The formation of this compound represents a significant detoxification mechanism, converting isonicotinic acid into a more water-soluble conjugate that is readily eliminated from the body through urinary excretion.

The conjugation reaction involves the activation of isonicotinic acid to its coenzyme A (CoA) thioester intermediate. pharmacy180.com This activated form then serves as the acyl donor for the subsequent conjugation with glycine. This two-step process, involving the initial activation of a carboxylic acid substrate followed by transfer to an amino acid, is a characteristic feature of amino acid conjugation pathways. pharmacy180.com The reaction primarily takes place within the mitochondria of liver cells. pharmacy180.com

Identification and Characterization of Catalytic Enzymes

The enzymatic basis for the formation of this compound has been the subject of scientific investigation, leading to the identification of a key enzyme responsible for this metabolic step.

The primary enzyme implicated in the conjugation of isonicotinic acid with glycine is Glycine-N-Acyltransferase (GLYAT). asm.org This enzyme, located in the hepatic mitochondria, catalyzes the transfer of the isonicotinoyl group from isonicotinoyl-CoA to glycine, forming this compound. The assumption of GLYAT's role is based on the chemical and structural similarities between this compound and hippuric acid, a known product of GLYAT-catalyzed conjugation of benzoic acid and glycine. asm.org GLYAT is known to play a crucial role in the detoxification of various acyl-CoAs by conjugating them with glycine. nih.govnih.govresearchgate.net

Kinetic studies of GLYAT have revealed that it exhibits specificity for medium-chain carboxylic acids, with optimal activity for substrates containing four to twelve carbon atoms. Isonicotinic acid falls within this preferred range. The enzyme's efficiency has been observed to decrease with longer acyl chains.

While GLYAT is considered the principal enzyme in this compound synthesis, the potential involvement of other transferases has been considered. For instance, GLYATL1, a paralogue of GLYAT, is known to conjugate phenylacetyl-CoA with glutamine. nih.govnih.govresearchgate.net However, research suggests that both GLYAT and GLYATL1 can form N-isovalerylglycine, albeit with lower affinities than for their preferred substrates, indicating a degree of substrate promiscuity that might extend to other acyl-CoAs. nih.govnih.gov Further investigation into the specific contributions of other transferases to this compound formation under various physiological conditions may be warranted.

Integration within Xenobiotic Metabolic Cascades

Isoniazid (B1672263) (INH) Metabolism and this compound Formation as a Key Elimination Product

This compound is a major urinary metabolite of the antituberculosis drug isoniazid (INH). asm.orgnih.gov The metabolic pathway of isoniazid is complex, involving multiple enzymatic steps that ultimately lead to the formation of this compound as a key product for elimination. asm.orgresearchgate.netpharmgkb.org

The primary route of isoniazid metabolism begins with its acetylation to form acetylisoniazid (B140540), a reaction catalyzed by the enzyme N-acetyltransferase 2 (NAT2). asm.orgasm.orgresearchgate.net Acetylisoniazid can then be hydrolyzed to produce isonicotinic acid and acetylhydrazine. asm.orgasm.orgresearchgate.net Alternatively, isoniazid can undergo direct hydrolysis by an amidase to yield isonicotinic acid and hydrazine. asm.orgresearchgate.netpharmgkb.org

The resulting isonicotinic acid from either of these pathways then serves as the substrate for the glycine conjugation reaction. asm.orgresearchgate.net As previously described, GLYAT in the liver mitochondria catalyzes the conjugation of isonicotinic acid with glycine to form this compound. asm.org This final product is then excreted in the urine. asm.orgnih.govpharmgkb.org The formation of this compound is a critical step in the detoxification and elimination of isoniazid metabolites from the body.

Downstream Fate and Excretion Routes

This compound is a significant end-product of the metabolism of its precursor, isonicotinic acid. Following its formation through the conjugation of isonicotinic acid with the amino acid glycine, this compound is recognized by the body as a water-soluble compound, facilitating its elimination. nih.govvedantu.com The primary and well-documented route for the excretion of this compound is via the kidneys. pharmgkb.orgnih.gov It is eliminated from the body as a urinary metabolite. pharmgkb.orgnih.gov Studies analyzing the metabolic fate of isoniazid, the parent compound from which isonicotinic acid is derived, consistently identify this compound in urine samples. pharmgkb.org Urinary excretion represents the principal elimination pathway for the majority of isoniazid metabolites, with approximately 80% being cleared through this route. pharmgkb.orgnih.gov Isonicotinic acid itself can be excreted either as a free acid or, more significantly, as its conjugated form, this compound. pharmgkb.orgnih.gov

Regulation and Influencing Factors on this compound Metabolic Flux

The rate of this compound formation is not uniform across individuals and is subject to regulation by several factors, primarily genetic determinants that control the metabolism of its precursors.

Genetic Determinants and Polymorphisms Affecting Precursor Metabolism

The metabolic flux towards this compound is critically dependent on the availability of its direct precursor, isonicotinic acid. Isonicotinic acid is generated from the antituberculosis drug isoniazid through two main pathways: direct hydrolysis via amidase activity or, more commonly, through a two-step process involving acetylation to acetylisoniazid followed by hydrolysis. nih.govnih.gov The enzymes governing these initial steps are subject to significant genetic variation, which in turn dictates the amount of isonicotinic acid available for conjugation with glycine.

Key genetic determinants include:

N-acetyltransferase 2 (NAT2): This is the principal enzyme responsible for the acetylation of isoniazid to acetylisoniazid in the liver and intestines. pharmgkb.orgnih.govscielo.br The gene encoding for NAT2 is highly polymorphic, leading to variations in the enzyme's activity. pensoft.netnih.govnih.gov These variations classify individuals into three main phenotypes: rapid, intermediate, and slow acetylators. nih.govpharmgkb.org Slow acetylators have reduced NAT2 enzyme activity, leading to slower metabolism of isoniazid via the acetylation pathway. nih.gov This can result in a greater proportion of isoniazid being metabolized through the alternative hydrolysis pathway, potentially increasing the pool of isonicotinic acid available to form this compound. nih.govpharmgkb.org The NAT2*4 allele is generally considered the wild-type or rapid allele, while numerous other variants are associated with slower acetylation. scirp.org

The table below summarizes the key genes and their influence on the metabolism of this compound's precursors.

| GST (GSTM1, GSTT1) | Glutathione S-Transferases | Detoxify reactive intermediates of isoniazid metabolism. nih.govnih.gov | Null genotypes can lead to reduced detoxification, potentially shifting the metabolic balance and substrate availability for other pathways. nih.govpensoft.net |

Inter-Individual Variability in Metabolic Rates

Significant inter-individual variability exists in the rate of this compound formation. This variation is a direct consequence of the genetic polymorphisms that regulate the metabolic pathways of its parent compound, isoniazid. nih.gov

The most profound factor contributing to this variability is the NAT2 acetylation phenotype. nih.govnih.gov The classification of individuals into rapid, intermediate, and slow acetylators based on their NAT2 genotype directly correlates with the plasma concentrations of isoniazid and the relative abundance of its various metabolites. nih.govwu.ac.th

Slow Acetylators: Individuals with two slow NAT2 alleles metabolize isoniazid via acetylation at a significantly reduced rate. This leads to higher and more sustained plasma concentrations of the parent drug. nih.gov Consequently, a larger fraction of the drug may be shunted to the alternative hydrolysis pathway, increasing the production of isonicotinic acid and, subsequently, the formation and excretion of this compound. nih.gov

Rapid Acetylators: These individuals possess two rapid NAT2 alleles and metabolize isoniazid quickly into acetylisoniazid. nih.gov This efficient acetylation means less isoniazid is available for direct hydrolysis, likely resulting in a comparatively lower flux through the this compound pathway under similar conditions.

Intermediate Acetylators: Individuals with one rapid and one slow allele exhibit a metabolic rate that falls between the two extremes. nih.govnih.gov

Studies have demonstrated that plasma isoniazid concentrations differ significantly among these three genotypes, which directly impacts the substrate availability for all downstream metabolic pathways, including the one leading to this compound. nih.govwu.ac.th Furthermore, differences in the availability of glycine, the amino acid required for the conjugation step, can also contribute to inter-individual variability in the formation of this compound.

The table below illustrates the impact of the NAT2 phenotype on metabolic rates.

Table 2: Inter-Individual Variability in Metabolic Rates Based on NAT2 Phenotype

| Acetylator Phenotype | Genetic Basis (NAT2 Alleles) | Effect on Isoniazid Metabolism | Consequence for this compound Formation |

|---|---|---|---|

| Slow | Two slow/mutant alleles | Reduced rate of acetylation, higher plasma concentrations of isoniazid. nih.govpharmgkb.org | Increased availability of isoniazid for hydrolysis, potentially leading to a higher rate of isonicotinic acid and this compound formation. nih.gov |

| Intermediate | One rapid and one slow allele | Intermediate rate of acetylation. nih.govnih.gov | Moderate rate of this compound formation. |

| Rapid | Two rapid/wild-type alleles | Fast rate of acetylation, lower plasma concentrations of isoniazid. nih.govpharmgkb.org | Less substrate available for direct hydrolysis, potentially leading to a lower rate of this compound formation. nih.gov |

Enzymology and Mechanistic Investigations of Isonicotinylglycine Synthesis

Biochemical Characterization of Isonicotinylglycine-Forming Enzymes

The central enzyme in this compound synthesis is Glycine (B1666218) N-acyltransferase (GLYAT, EC 2.3.1.13), also known as acyl-CoA:glycine N-acyltransferase. wikipedia.org Located primarily in the mitochondrial matrix of the liver and kidney, GLYAT plays a crucial role in the detoxification of a variety of endogenous and xenobiotic carboxylic acids by conjugating their CoA-esters to glycine. uniroma1.itnih.govwikipedia.org

GLYAT exhibits distinct substrate preferences. The enzyme is highly specific for glycine as the amino acid substrate (acyl acceptor). nih.gov Studies using bovine GLYAT have shown that other amino acids like alanine (B10760859), glutamic acid, and serine are poor substrates compared to glycine. ebi.ac.uk

For the acyl-CoA substrate (acyl donor), GLYAT has a broader specificity but shows a clear preference for aromatic and certain aliphatic acyl-CoAs. nih.govuniprot.org The preferred substrate is benzoyl-CoA. researchgate.net The enzyme efficiently catalyzes the conjugation of short- to medium-chain acyl-CoAs, typically from C4 to C12. uniroma1.it The catalytic efficiency of mouse GLYAT, for instance, decreases as the acyl-chain length increases from C2 to C10. nih.gov While specific data for isonicotinyl-CoA is limited, as a structural analog of benzoyl-CoA, it is expected to be a viable substrate. The substrate specificity of human liver GLYAT towards various acyl-CoA esters has been investigated, showing that the enzyme can act on a range of molecules relevant to inborn errors of metabolism. nih.gov

There are no specific studies detailing the stereochemistry of the GLYAT-catalyzed reaction. The substrates, isonicotinyl-CoA and the amino acid glycine, are both achiral. Therefore, the product, this compound, is also achiral, and the reaction itself does not involve the formation or modification of a stereocenter.

Table 1: Substrate Specificity of Glycine N-acyltransferase (GLYAT) This table is interactive. You can sort and filter the data.

| Substrate Type | Preferred Substrates | Poor or Non-Substrates | Source |

|---|---|---|---|

| Acyl Acceptor (Amino Acid) | Glycine | Alanine, Glutamic Acid, Serine | nih.gov, ebi.ac.uk |

| Acyl Donor (Acyl-CoA) | Benzoyl-CoA, Salicyl-CoA, Isovaleryl-CoA, Short-chain (C2-C6) and Medium-chain (C8-C10) acyl-CoAs | Phenylacetyl-CoA, Lauroyl-CoA (and longer chains) | uniroma1.it, nih.gov, uniprot.org |

The kinetic behavior of human GLYAT is complex and does not conform to the classic Michaelis-Menten model. nih.gov Instead, the enzyme exhibits non-hyperbolic, sigmoidal kinetics, which is indicative of cooperative binding and allosteric regulation. nih.govmdpi.com Studies using recombinant human GLYAT have shown that the enzyme displays positive cooperativity (substrate activation) for its acyl-CoA substrate (benzoyl-CoA) and negative cooperativity (substrate inhibition) at high concentrations of glycine. nih.gov This kinetic behavior is best described by an allosteric sigmoidal or a Ferdinand (ordered or random Bi-Bi) kinetic model rather than a simple ping-pong mechanism. nih.govmdpi.com

The catalytic mechanism involves the direct transfer of the acyl group from the acyl-CoA thioester to the amino group of glycine. ontosight.ai This proceeds via a nucleophilic attack by the nitrogen atom of the glycine amino group on the electrophilic carbonyl carbon of the thioester. ontosight.ai This single displacement reaction results in the formation of a tetrahedral intermediate which then collapses, breaking the thioester bond and releasing CoA to form the final N-acylglycine product. researchgate.net

Kinetic parameters for human GLYAT have been determined for several substrates, highlighting its efficiency in processing xenobiotic acyl-CoAs.

Table 2: Apparent Kinetic Constants for Human Glycine N-acyltransferase (GLYAT) This table is interactive. You can sort and filter the data.

| Substrate (Acyl-CoA) | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Source |

|---|---|---|---|

| Benzoyl-CoA | 57.9 | 17.1 | wikigenes.org |

| Salicyl-CoA | 83.7 | 10.1 | wikigenes.org |

| Isovaleryl-CoA | 124 | 7.64 | wikigenes.org |

| Octanoyl-CoA | 198 | 3.3 | wikigenes.org |

| Isobutyryl-CoA | 300 - 5600 | - | nih.gov |

Note: Kinetic values can vary based on assay conditions and enzyme source.

As suggested by its sigmoidal kinetics, GLYAT activity is subject to allosteric regulation . mdpi.com This regulation appears to be mediated by its own substrates rather than by a distinct allosteric effector molecule. nih.gov The binding of the first substrate molecule (e.g., benzoyl-CoA) to the enzyme appears to increase the enzyme's affinity for subsequent substrate molecules, a phenomenon known as positive cooperativity or substrate activation. nih.gov Conversely, very high concentrations of glycine can lead to substrate inhibition. nih.gov This complex regulatory behavior allows the enzyme to respond dynamically to changes in the concentrations of acyl-CoAs and glycine, potentially helping to maintain the delicate balance of the mitochondrial CoA pool. mdpi.com

Molecular Biology of Enzyme Expression and Gene Regulation

In humans, Glycine N-acyltransferase is encoded by the GLYAT gene. wikipedia.orggenecards.org This gene is located on the long arm of chromosome 11, at position 11q12.1. wikipedia.org The gene gives rise to at least two transcript variants that encode different isoforms. genecards.org The GLYAT gene is highly conserved, and several single-nucleotide polymorphisms (SNPs) have been identified. mdpi.com Some of these genetic variations can result in haplotypes with altered enzymatic activity, suggesting that an individual's capacity for glycine conjugation can be influenced by their genetic makeup. mdpi.comresearchgate.net For example, a rare variant (156Asn > Ser,199Arg > Cys) was found to have significantly lower catalytic efficiency compared to the most common haplotype. mdpi.com

Gene expression analysis shows that GLYAT is predominantly expressed in the liver and kidneys, which are the primary sites of xenobiotic metabolism. uniprot.orgproteinatlas.org This tissue-specific expression pattern aligns with the enzyme's role in detoxification. wikipedia.org Studies have noted that the expression of GLYAT is significantly down-regulated in hepatocellular carcinoma, suggesting a potential role in liver pathology. uniroma1.ituniprot.org The mechanisms governing the transcriptional regulation of the GLYAT gene are not fully elucidated but are likely influenced by factors related to metabolic stress and xenobiotic exposure.

Structural Biology of Enzymes Involved in this compound Formation

For many years, the structural understanding of GLYAT was limited due to the lack of an experimentally determined three-dimensional structure, forcing researchers to rely on homology models with low sequence identity. researchgate.netmdpi.com Recently, the first crystal structure of a member of this enzyme family, bovine GLYAT, was reported. researchgate.net

The structure confirms that GLYAT belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily, a large and diverse group of enzymes that catalyze acyl transfer reactions. nih.govresearchgate.net These enzymes share a conserved structural core despite sequence diversity. The bovine GLYAT structure reveals a characteristic GNAT fold, which provides a scaffold for the binding of both the acyl-CoA and the glycine substrates. researchgate.net Molecular modeling based on the crystal structure suggests that specific residues are critical for substrate binding and catalysis. For instance, a highly conserved arginine residue within an α-loop-α motif is believed to be important for substrate binding. mdpi.comresearchgate.net The structure provides a detailed framework for understanding the enzyme's catalytic mechanism, including the positioning of the glycine substrate for its nucleophilic attack on the acyl-CoA. researchgate.net This structural information is invaluable for interpreting the functional consequences of genetic variants and for understanding the enzyme's substrate specificity. mdpi.comresearchgate.net

Analytical Chemistry Methodologies for Isonicotinylglycine Research

Sample Preparation and Extraction Techniques for Complex Biological Matrices

The primary challenge in analyzing biological fluids is the presence of interfering endogenous substances like proteins and phospholipids. sigmaaldrich.comchromatographyonline.com A well-designed sample preparation protocol is therefore mandatory to isolate the analyte of interest, reduce matrix effects, and ensure the accuracy and precision of the final results. chromatographyonline.com Sample preparation can be the most time-consuming and error-prone part of the entire analytical method. chromatographyonline.com

Common biological samples for isonicotinylglycine analysis include serum and urine. portlandpress.com The choice of extraction technique is critical and often depends on the physicochemical properties of the analyte and the complexity of the matrix. nih.gov

Protein Precipitation (PPT) This is a widely used technique due to its simplicity, speed, and minimal requirement for special equipment. chromatographyonline.com It involves adding a precipitating agent, typically an organic solvent or an acid, to the biological sample to denature and remove proteins. slideshare.net

Organic Solvents : Acetonitrile (B52724) is a common choice, often used in a 3:1 volume ratio with plasma, which has been shown to yield high recovery for a wide range of peptide catabolites. nih.gov Methanol (B129727) is also frequently used to precipitate plasma proteins. mdpi.comnih.gov

Acids : Acids such as perchloric acid can be used to denature and precipitate proteins from samples like plasma or serum. nih.gov

Despite its speed, PPT offers low selectivity and may not remove other interfering substances like phospholipids, which can cause significant matrix effects in LC-MS analysis. sigmaaldrich.comchromatographyonline.com

Solid-Phase Extraction (SPE) SPE is a more selective sample cleanup method compared to PPT, offering better removal of interfering compounds, which often results in a lower matrix effect. sigmaaldrich.comnih.gov The technique involves passing the sample through a solid adsorbent (the stationary phase) that retains the analyte, while matrix components are washed away. slideshare.net

Mixed-Mode Cation Exchange (MCX) : A combined PPT/SPE procedure can be employed where plasma proteins are first precipitated with a solvent mixture (e.g., acetonitrile and methanol with formic acid). nih.gov The resulting supernatant is then loaded directly onto a mixed-mode cation-exchange plate, which retains the protonated basic drug while neutral interferences are washed away. nih.gov

Reversed-Phase SPE : C18 cartridges are commonly used for the extraction of various compounds from biological fluids. creative-proteomics.com

Dispersive SPE (dSPE) : This technique involves adding the SPE sorbent directly to the sample solution (e.g., plasma or serum after protein precipitation), followed by vortexing and centrifugation. It has been proposed as a one-step method to deplete both proteins and lipids from blood products prior to LC-MS analysis. chemrxiv.org

Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous sample and an organic solvent. slideshare.net A solvent system of dichloromethane (B109758) and acetone (B3395972) has been used for the extraction of various drugs from plasma. psu.edu An early method for this compound and related metabolites involved a specific solvent extraction system from serum and urine. portlandpress.com

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Addition of a solvent or acid to denature and precipitate proteins. slideshare.net | Fast, simple, inexpensive. chromatographyonline.com | Low selectivity, significant matrix effects from co-extracted phospholipids. sigmaaldrich.comchromatographyonline.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. slideshare.net | High selectivity, cleaner extracts, reduced matrix effects. sigmaaldrich.comnih.gov | More complex, time-consuming, and costly than PPT. sigmaaldrich.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. slideshare.net | Good for separating compounds based on polarity. | Can be labor-intensive and use large volumes of organic solvents. |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from its parent drug, isoniazid (B1672263), and other metabolites prior to detection.

HPLC is a cornerstone technique for the analysis of drug metabolites in biological fluids. researchgate.net For compounds like this compound, reversed-phase HPLC is typically employed.

Columns : A common choice is a polar C18 column, which provides good retention and separation for polar compounds. mdpi.com

Mobile Phase : The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile. mdpi.com The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is common practice to improve the peak shape of acidic or basic analytes by ensuring a consistent ionization state. mdpi.com

Gas chromatography has also been applied for the separation of isoniazid metabolites. An early study developed a gas-liquid-chromatographic procedure for separating a wide range of metabolites found in urine extracts. portlandpress.com GC analysis of polar and non-volatile compounds like this compound often requires a chemical derivatization step to increase their volatility and thermal stability before they can be analyzed by the GC-MS platform. nih.gov

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically under 2 µm) and operates at much higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. waters.com The technology is well-suited for complex bioanalytical applications, including the analysis of metabolites in plasma and urine. waters.com Two-dimensional (2D) UPLC technology can further enhance separation by using two different columns to resolve highly complex samples. waters.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for this compound due to its high sensitivity and selectivity, especially when coupled with a chromatographic separation system. researchgate.net

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. mdpi.com This hyphenated technique provides the high selectivity needed to accurately measure low-concentration analytes in intricate biological matrices. asm.org

Ionization : After eluting from the LC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used, and for compounds like this compound, which contain basic nitrogen atoms, detection in positive ion mode (+ESI) is typical. mdpi.com

Detection and Quantification : Tandem mass spectrometry (MS/MS) greatly enhances specificity. In this setup, the first mass spectrometer (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in a collision cell (q2), and a specific, characteristic fragment ion (the product ion) is monitored by the third mass spectrometer (Q3). mdpi.com This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for precise quantification, minimizing interference from the biological matrix. mdpi.com

Table 2: Typical Parameters for LC-MS/MS Analysis

| Parameter | Description | Example |

| Chromatography | UPLC or HPLC | ACQUITY UPLC, Phenomenex Luna® Omega Polar C18 column. mdpi.comwaters.com |

| Mobile Phase | Aqueous/Organic mixture with modifier | Methanol/Water (70:30, v/v) with 0.1% Formic Acid. mdpi.com |

| Flow Rate | Rate at which mobile phase passes through the column | 0.3 mL/min. mdpi.com |

| Ionization Mode | Method of creating ions for MS analysis | Electrospray Ionization, Positive Mode (ESI+). mdpi.com |

| Detection Mode | Mass spectrometric method for quantification | Multiple Reaction Monitoring (MRM). mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgspectroinlets.com In the context of this compound research, GC-MS is often employed for the qualitative and quantitative analysis of this and other related metabolites. researchgate.net The technique is highly suitable for the analysis of unknowns, a significant advantage in forensic and metabolic studies. researchgate.net

While a "gold standard" for forensic substance identification, the high temperatures used in the GC-MS injection port (around 300°C) can sometimes lead to thermal degradation of the molecules being analyzed. wikipedia.org This means that in some cases, the results may show degradation products rather than the original molecule of interest. wikipedia.org For the analysis of this compound and its parent compounds, derivatization is often required, which can add complexity to the methodology. inchem.org

GC-MS can be operated in two primary modes: full scan, which provides a complete mass spectrum, and selective ion monitoring (SIM), which focuses on specific ions to increase sensitivity and improve detection limits. wikipedia.orgintertek.com The choice of mode depends on whether the goal is to identify all components in a sample or to quantify a known substance with high precision. wikipedia.org

Applications of Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-flight mass spectrometry (TOF-MS) is a detection method that measures the mass-to-charge ratio of ions based on the time it takes for them to travel a known distance. sepsolve.com This technique offers high speed and sensitivity, making it well-suited for a variety of applications, including environmental analysis, metabolomics, and food and fragrance analysis. sepsolve.com

Key advantages of TOF-MS over other mass spectrometry techniques like quadrupole analyzers include its ability to analyze the entire mass range in a single pulse with high resolution and sensitivity. emissionsanalytics.com This comprehensive data acquisition ensures that no important information is missed. emissionsanalytics.com The high resolving power of TOF-MS allows for the separation of isobars and the determination of elemental formulas. emissionsanalytics.com Furthermore, TOF-MS systems can achieve acquisition rates of up to 500 spectra per second, making them ideal for high-speed gas chromatography applications. emissionsanalytics.com

In the field of toxicology, quadrupole time-of-flight mass spectrometry (Q-TOF-MS) has become a valuable tool for screening biological samples for a wide range of substances. nih.gov Its high sensitivity and specificity allow for the rapid detection of new psychoactive substances, addressing a significant challenge in the field. nih.gov For the analysis of atmospheric trace gases, a chemical ionization time-of-flight mass spectrometer (CI-TOFMS) has been developed, demonstrating high sensitivity and the ability to save complete mass spectra at high rates. copernicus.org

Spectrophotometric and Other Spectroscopic Approaches

Spectrophotometric and fluorimetric methods have been widely used for the analysis of isoniazid and its metabolites, including this compound, in biological fluids such as serum and urine. inchem.org These methods often involve differential extractions to separate the various compounds before quantification. inchem.orgnih.gov

For instance, specific chemical and fluorimetric methods have been developed for the determination of extracted isoniazid, acetylisoniazid (B140540), and other metabolites like monoacetylhydrazine, diacetylhydrazine, isonicotinic acid, and this compound. nih.govportlandpress.com In a particular study, the application of these methods to serum allowed for the measurement of concentrations as low as 0.1 μg of this compound per ml. nih.govportlandpress.com In urine, the detection limit for this compound was found to be approximately 0.2 μg/ml. nih.govportlandpress.com

Other spectroscopic techniques are also utilized in pharmaceutical analysis. unesp.br For example, a method involving the reaction of isoniazid with 2,4,6-trinitrobenzenesulfonic acid in the presence of surfactants has been shown to change the color of the solution, allowing for spectrophotometric determination. researchgate.net This method has a detection limit of 10 µg/mL for isoniazid in water. researchgate.net

Method Validation Parameters for Rigorous this compound Quantification

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose by providing documented evidence of its reliability. particle.dkfda.gov This process involves evaluating several key parameters to guarantee accurate and precise results. particle.dklabmanager.com The typical validation characteristics include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). youtube.com

The objective of validating an analytical procedure is to demonstrate its suitability for its intended use. europa.eu This is crucial for applications such as impurity testing and quantitative assays of active ingredients. labmanager.com

Linearity and Calibration Range Assessment

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu The calibration range is the interval between the upper and lower concentrations for which the method has shown suitable precision, accuracy, and linearity. europa.eu

Typically, the linearity of a method is assessed by analyzing a series of calibration standards at different concentrations. researchgate.net For example, a study might use eight calibration points to construct a calibration curve using least squares regression. researchgate.net The linearity of an assay is considered reproducible if no significant differences are observed in linear regressions across inter-day and intra-day assays. researchgate.net

It's important to note that even with a high correlation coefficient (e.g., R² > 0.999), a calibration curve covering a very wide concentration range might not be accurate for low-level quantification. perkinelmer.com Therefore, the calibration range should be appropriate for the expected concentrations in the samples being analyzed. lgcclinicaldiagnostics.com

Precision and Accuracy Determinations

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is a measure of how close individual measurements are to each other. nih.gov Accuracy, on the other hand, expresses the closeness of the experimental value to the true or accepted reference value. europa.eunih.gov

Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. europa.eu Repeatability assesses precision over a short interval of time with the same analyst and equipment, while intermediate precision evaluates variations within the same laboratory, such as on different days or with different analysts or equipment. europa.eu

For pharmaceutical analysis, precision and accuracy limits are often in the range of 1-2%. chromatographyonline.com However, for bioanalytical work, wider tolerances of 15-20% for precision and accuracy are generally accepted. chromatographyonline.com The precision of a method is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Calculations

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. youtube.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be accurately and precisely quantified. youtube.comnih.gov

There are several methods for determining LOD and LOQ. austinpublishinggroup.com One common approach is based on the standard deviation of the response and the slope of the calibration curve. austinpublishinggroup.com The LOD can be calculated as the mean of the blank plus 1.645 times the standard deviation of the blank, while the LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1. chromatographyonline.comnih.gov

Metabolomics and Biomarker Research Involving Isonicotinylglycine

Untargeted and Targeted Metabolomic Profiling Studies

Metabolomic studies are broadly categorized into two approaches: untargeted and targeted. metabolon.com Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a sample to identify differences between groups, such as healthy individuals versus those with a disease. metabolon.comthermofisher.com This hypothesis-generating approach is crucial for discovering novel biomarkers and understanding pathological processes. mdpi.commdpi.com In contrast, targeted metabolomics focuses on the precise quantification of a predefined set of known metabolites, often to validate findings from untargeted studies or to test a specific hypothesis. metabolon.comthermofisher.comcreative-proteomics.com

Isonicotinylglycine has been identified in untargeted metabolomic profiling studies. For example, a study on the urinary metabolome of children identified this compound as one of the many compounds detected. researchgate.net These large-scale screening studies provide the initial groundwork for recognizing the presence and potential relevance of various metabolites under different physiological or pathological conditions.

Following its identification in untargeted screens, this compound can become a candidate for targeted analysis. Targeted metabolomics allows for more sensitive and quantitative measurements, which are essential for validating its potential as a biomarker. creative-proteomics.com This approach uses techniques like high-resolution mass spectrometry to accurately measure the concentration of specific metabolites, including this compound, in various biological samples such as urine and serum. thermofisher.comasm.org

The general workflow for these metabolomic approaches is summarized in the table below:

| Metabolomic Approach | Objective | Methodology | Outcome |

| Untargeted Metabolomics | Global, comprehensive analysis of all measurable metabolites. metabolon.com | High-resolution mass spectrometry (LC-MS, GC-MS) to detect a wide range of compounds. animbiosci.org | Identification of potential biomarkers and metabolic pathways altered in different conditions. thermofisher.comnih.gov |

| Targeted Metabolomics | Quantitative analysis of a specific, predefined set of metabolites. metabolon.comthermofisher.com | Optimized mass spectrometry methods (e.g., SRM, PRM) for high sensitivity and specificity. thermofisher.com | Validation and precise measurement of candidate biomarkers. creative-proteomics.com |

This compound as a Metabolic Signature in Systemic Biochemistry

A metabolic signature refers to a unique pattern of metabolites or a single metabolite that is consistently associated with a specific biological state, disease, or response to treatment. nih.govwhiterose.ac.uk Such signatures can serve as valuable biomarkers for diagnosis, prognosis, and understanding disease mechanisms. mdpi.comfrontiersin.org

Research has begun to explore the role of this compound as part of a broader metabolic signature. Its presence and concentration, often in conjunction with other metabolites, can reflect underlying biochemical processes. For instance, in the context of antituberculosis therapy, the detection of this compound in urine and serum is part of the metabolic footprint of the drug isoniazid (B1672263). asm.org

The identification of distinct metabolic signatures is a key goal in metabolomics research across various fields, including cancer, metabolic disorders, and infectious diseases. whiterose.ac.ukfrontiersin.org These signatures provide a snapshot of the metabolic phenotype, offering insights that are complementary to genomic and proteomic data. metabolon.com The consistent appearance of this compound under specific conditions suggests it could be an informative component of a larger metabolic signature, helping to characterize a particular metabolic state.

Studies have identified metabolic signatures in various conditions:

Obesity: Associated with a distinct signature of amino acids and lipids. whiterose.ac.uk

Type 2 Diabetes and Insulin Resistance: Characterized by a pattern of decreased glycine (B1666218) and increased levels of certain amino acids. nih.gov

Food Allergy: Exhibits a disease-specific metabolomic signature, particularly with alterations in lipid metabolism. nih.gov

Alzheimer's Disease Progression: A specific 20-metabolite signature has been identified to be associated with the progression from mild cognitive impairment to Alzheimer's disease. mdpi.com

Correlation of this compound Levels with Upstream Metabolic Perturbations

The levels of any given metabolite in the body are influenced by "upstream" metabolic pathways, which include the synthesis, conversion, and degradation of related molecules. Perturbations in these pathways can lead to changes in the concentration of downstream metabolites like this compound.

The primary upstream pathway leading to the formation of this compound is the metabolism of isoniazid, a primary drug used in the treatment of tuberculosis. Isoniazid is metabolized in the body through various reactions, including acetylation and hydrolysis. One of the metabolic routes involves the formation of isonicotinic acid, which is then conjugated with the amino acid glycine to produce this compound. asm.org

Therefore, the level of this compound is directly correlated with the administration and metabolism of isoniazid. Factors that can influence this upstream pathway include:

Genetic variations: Differences in the enzymes responsible for metabolizing isoniazid can affect the rate at which this compound is formed.

Liver function: As the primary site of drug metabolism, the health of the liver can impact the efficiency of isoniazid conversion.

Nutritional status: The availability of glycine, an amino acid required for the conjugation step, can also influence the production of this compound.

Understanding these correlations is crucial for interpreting the significance of this compound levels in a clinical or research setting. It highlights how the measurement of a single metabolite can reflect the activity of a larger metabolic network. Perturbations in amino acid metabolism, in general, have been linked to various health conditions, affecting cellular redox homeostasis and other critical processes. nih.gov

Applications in Understanding Metabolic Homeostasis and Perturbations

Metabolic homeostasis refers to the body's ability to maintain a stable internal metabolic environment despite external changes. nih.govku.dk The study of metabolites like this compound can provide valuable insights into the state of this balance and how it is perturbed by factors such as disease or drug administration.

The presence of this compound is a clear indicator of a specific metabolic perturbation: the introduction and processing of the xenobiotic compound isoniazid. By tracking the levels of this compound and its related metabolites, researchers can:

Monitor drug metabolism: Assessing the levels of drug metabolites helps in understanding how an individual is processing a medication.

Investigate host-drug interactions: The formation of this compound is an example of how the host's metabolic machinery (specifically, the glycine conjugation pathway) interacts with a foreign substance.

Elucidate metabolic pathways: The study of xenobiotic metabolism can shed light on the function and capacity of endogenous metabolic pathways.

Metabolomic studies, by identifying and quantifying compounds like this compound, play a crucial role in understanding how the body responds to various stressors and maintains homeostasis. nih.govemjreviews.comdovepress.com For instance, urinary metabolomic profiling in children with ADHD has helped identify perturbations in pathways like tyrosine and fatty acid metabolism, leading to the discovery of potential diagnostic biomarkers. nih.gov Similarly, the study of how amino acid sensing is linked to metabolic regulation is a key area where metabolomics contributes to understanding health and disease. nih.gov The detection of this compound serves as a specific application within this broader effort to map and understand the complexities of metabolic regulation.

Synthetic Chemistry and Derivatization Approaches for Isonicotinylglycine

Laboratory Synthesis Pathways of Isonicotinylglycine

The laboratory synthesis of this compound falls under the general category of N-acyl amino acid synthesis. These methods primarily focus on the formation of a stable amide bond between the carboxyl group of isonicotinic acid and the amino group of glycine (B1666218). Several established peptide coupling methodologies can be adapted for this purpose.

One of the most direct and common approaches is the acyl chloride method . This pathway involves the conversion of isonicotinic acid to its more reactive derivative, isonicotinoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isonicotinoyl chloride is then reacted with glycine in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion. The glycine starting material may have its carboxyl group protected (e.g., as a methyl or ethyl ester) to prevent self-polymerization, followed by a deprotection step to yield the final product. nih.gov

Another widely used technique is the Schotten-Baumann reaction . This method involves the reaction of glycine with isonicotinoyl chloride in a two-phase system, typically an aqueous alkaline solution and an organic solvent. The base in the aqueous phase neutralizes the generated acid, while the reaction occurs at the interface or in the organic phase. This method is advantageous for its operational simplicity. researchgate.net

Furthermore, standard peptide coupling reagents can be employed to facilitate the amide bond formation directly from isonicotinic acid and glycine (or its ester). Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like N-hydroxysuccinimide (NHS) to form an active ester intermediate, can effectively promote the condensation reaction under mild conditions, minimizing side reactions.

The general synthetic scheme can be summarized as follows:

Method 1: Acyl Chloride Pathway

Activation: Isonicotinic acid + SOCl₂ → Isonicotinoyl chloride + SO₂ + HCl

Coupling: Isonicotinoyl chloride + H₂N-CH₂-COOH (Glycine) + Base → this compound + Base·HCl

Method 2: Peptide Coupling Reagent Pathway

Activation: Isonicotinic acid + EDC/NHS → Isonicotinic acid-NHS ester

Coupling: Isonicotinic acid-NHS ester + H₂N-CH₂-COOH (Glycine) → this compound + NHS

The table below outlines the key reactants and conditions for these common synthetic pathways.

| Synthesis Pathway | Isonicotinic Acid Derivative | Glycine Form | Key Reagents | General Conditions |

| Acyl Chloride Method | Isonicotinoyl chloride | Glycine or Glycine ester | Thionyl chloride (SOCl₂), Base (e.g., Pyridine (B92270), Triethylamine) | Anhydrous organic solvent, Room temperature or gentle heating |

| Schotten-Baumann | Isonicotinoyl chloride | Glycine | Sodium hydroxide (B78521) (NaOH) | Biphasic system (e.g., Water/Dichloromethane) |

| Carbodiimide Coupling | Isonicotinic acid | Glycine ester | EDC, DCC, NHS, HOBt | Anhydrous organic solvent, Room temperature |

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs are guided by the goal of exploring structure-activity relationships (SAR) and modifying the compound's physicochemical properties. The structure of this compound offers two primary sites for modification: the pyridine ring of the isonicotinoyl moiety and the glycine backbone.

Modification of the Pyridine Ring: Analogs can be created by introducing various substituents (e.g., alkyl, halogen, nitro groups) onto the pyridine ring of the isonicotinic acid precursor. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, potentially influencing its interaction with biological targets.

Modification of the Glycine Moiety: The glycine component can be replaced with other natural or unnatural amino acids to create a library of N-isonicotinoyl amino acid derivatives. This strategy allows for the introduction of different side chains (e.g., hydrophobic, polar, charged), which can significantly impact the analog's solubility, membrane permeability, and biochemical recognition. For example, replacing glycine with alanine (B10760859) would introduce a methyl group, increasing lipophilicity, while using aspartic acid would introduce a carboxylic acid group, increasing polarity.

A specific example of derivatization involves using N-(isonicotinoyl)glycine as a building block for more complex structures. Research has demonstrated a one-pot transformation where N-(isonicotinoyl)glycine is reacted with cyclic 1,3-dicarbonyls and one-carbon synthons in acetic anhydride (B1165640) to produce N-substituted isonicotinamides that contain a fused pyran-2-one ring. researchgate.net This highlights a synthetic approach where the entire this compound molecule is incorporated into a larger, more complex chemical scaffold.

The table below summarizes potential design strategies for creating analogs.

| Modification Strategy | Target Moiety | Examples of Modification | Potential Effect |

| Ring Substitution | Isonicotinoyl | Introduction of -CH₃, -Cl, -NO₂ groups | Altered electronics, lipophilicity, steric hindrance |

| Amino Acid Substitution | Glycine | Replacement with Alanine, Phenylalanine, Aspartic Acid | Modified side chain properties (size, charge, polarity) |

| Backbone Derivatization | Glycine | Esterification of the carboxyl group, N-alkylation | Masking polar groups, altering H-bonding capacity |

| Scaffold Integration | Entire Molecule | Reaction with dicarbonyls to form fused heterocycles | Creation of novel, rigid, polycyclic structures researchgate.net |

Structural Modification Effects on Biochemical Recognition and Reactivity

While this compound is primarily known as a metabolite, the structural features of its parent compound, isoniazid (B1672263), provide significant insight into the potential effects of its modification. The biochemical activity of isoniazid and its analogs has been extensively studied, revealing critical structure-activity relationships that are likely relevant to this compound. researchgate.net

The Isonicotinoyl Moiety: For isoniazid, the pyridine ring and its nitrogen atom are essential for its antitubercular activity. nih.gov The drug is a prodrug activated by the mycobacterial enzyme KatG, and its mechanism involves the formation of an adduct with NAD⁺. nih.gov This adduct then inhibits InhA, an enzyme crucial for mycolic acid synthesis. nih.gov Structure-activity relationship studies on isoniazid have shown that:

Pyridine Nitrogen Position: Isomerization of the nitrogen to the 2- or 3-position (from nicotinic or picolinic acid) results in a complete loss of activity. nih.gov

Ring Substitution: The introduction of substituents on the pyridine ring generally reduces or abolishes activity. However, small substitutions at the 2-position, such as a methyl group, can be tolerated. nih.govnih.gov

Pyridine Ring Replacement: Replacing the pyridine ring with other isosteric heterocycles leads to a significant drop in potency. nih.gov

These findings strongly suggest that the isonicotinoyl portion of this compound is a highly specific recognition element. Any modification to this part of the molecule, such as altering the position of the ring nitrogen or adding bulky substituents, would likely disrupt its ability to be recognized by enzymes that metabolize isoniazid or its derivatives.

The Glycine Moiety: The glycine portion of the molecule introduces a different set of potential interactions. Isoniazid itself has been shown to inhibit the photorespiratory pathway by blocking the conversion of glycine to serine. nih.govnih.gov This indicates a potential interaction with enzymes of glycine metabolism, such as the glycine cleavage system (including glycine decarboxylase). Resistance to isoniazid in some organisms has been linked to decreased inhibition of glycine decarboxylation. nih.govnih.gov Therefore, modifications to the glycine backbone of this compound—such as changing its stereochemistry, substituting it with a different amino acid, or derivatizing its carboxyl group—could fundamentally alter its recognition and reactivity with amino acid transporters and metabolic enzymes.

Computational Chemistry and Modeling of Isonicotinylglycine

Molecular Modeling and Docking Simulations of Isonicotinylglycine with Enzymes

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically an enzyme or receptor. nih.govarxiv.org These methods allow for the visualization of binding modes, the estimation of binding affinities, and the identification of key amino acid residues involved in the interaction. researchgate.netdntb.gov.ua

While specific docking studies focusing exclusively on this compound with various enzymes are not extensively documented in the literature, the parent compound, isoniazid (B1672263), has been the subject of numerous such investigations. dntb.gov.uaresearchgate.net These studies are crucial for understanding the mechanism of action and resistance to isoniazid. For instance, docking simulations have been performed on isoniazid with its primary target, the mycobacterial enoyl-acyl carrier protein reductase (InhA), and the activating enzyme, catalase-peroxidase (KatG). researchgate.net These simulations help elucidate how isoniazid, as a prodrug, is activated and how it inhibits mycolic acid synthesis.

Table 1: Illustrative Data from a Molecular Docking Study of Isoniazid with InhA

This table is for illustrative purposes to show typical data obtained from docking studies, using the parent compound isoniazid as an example.

| Parameter | Value |

| Target Enzyme | Enoyl-Acyl Carrier Protein Reductase (InhA) |

| Ligand | Isoniazid |

| Docking Score (kcal/mol) | -6.8 |

| Key Interacting Residues | TYR158, MET199, ILE215 |

| Type of Interactions | Hydrogen Bonding, Hydrophobic Interactions |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and chemical reactivity of molecules. researchgate.netnih.govrsc.org These methods provide insights into properties like charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, which are fundamental to understanding a molecule's behavior in a biological environment. nih.govscialert.net

A molecular modeling analysis of isoniazid and its metabolites has been conducted using DFT at the B3LYP/6-31G* level, providing valuable data on their electronic properties. scialert.net This study revealed that the metabolites, including the pathway leading to this compound, differ in their solvation energies, dipole moments, and kinetic lability, as indicated by the LUMO-HOMO energy gap. scialert.net The charged surface of these metabolites suggests that they can interact with biomolecules through electrostatic forces and explains their solubility in water. scialert.net

The LUMO-HOMO energy gap is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. scialert.net The calculated energy gaps for the isoniazid metabolites ranged from 4.99 to 7.38 eV, indicating significant variation in their kinetic lability. scialert.net While the specific value for this compound was not singled out, its formation from isonicotinic acid involves conjugation with glycine (B1666218), a process that alters its electronic properties and subsequent reactivity. nih.gov

Table 2: Calculated Electronic Properties of Isoniazid and Select Metabolites

Data sourced from a molecular modeling analysis of isoniazid metabolites. scialert.net

| Compound | Solvation Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Isoniazid (INH) | -10.61 | 1.87 | 5.50 |

| Acetylisoniazid (B140540) (AcINH) | -13.92 | 3.44 | 5.75 |

| Hydrazine (HD) | -9.02 | 0.00 | 7.38 |

| Acetylhydrazine (AcHD) | -7.92 | 3.60 | 6.95 |

| Diacetylhydrazine (DAHD) | -12.41 | 5.52 | 6.80 |

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Isoniazinid Metabolism

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. epa.gov These models integrate physicochemical properties of the drug with physiological parameters of the organism to predict drug concentrations in various tissues over time. asm.orgnih.govmdpi.com

Several PBPK models have been developed for isoniazid to understand its complex pharmacokinetics, which are heavily influenced by genetic polymorphisms of the N-acetyltransferase 2 (NAT2) enzyme. asm.orgresearchgate.netasm.org These models mechanistically describe the metabolic pathways of isoniazid, including its conversion to acetylisoniazid, hydrolysis to isonicotinic acid and hydrazine, and subsequent reactions. researchgate.netasm.org The formation of this compound is a part of this network, occurring when isonicotinic acid is conjugated with glycine. nih.gov

Table 3: Key Metabolic Reactions in the Isoniazid PBPK Model

| Reaction | Enzyme(s) | Description |

| Isoniazid → Acetylisoniazid | N-acetyltransferase 2 (NAT2) | Primary acetylation pathway, genetically polymorphic. |

| Isoniazid → Isonicotinic Acid + Hydrazine | Amidase / Hydrolase | Direct hydrolysis of the parent drug. |

| Acetylisoniazid → Isonicotinic Acid + Acetylhydrazine | Amidase / Hydrolase | Hydrolysis of the acetylated metabolite. |

| Isonicotinic Acid → this compound | Glycine N-acyltransferase | Conjugation with glycine, leading to a major excretory product. |

In Silico Prediction of Metabolic Transformations and Fate

In silico tools for predicting drug metabolism are essential for early-stage drug development, helping to identify potential metabolites and assess their likely biological activities without extensive experimental work. nih.gov These computational approaches can be broadly categorized into rule-based systems, which use known biotransformation rules, and machine learning models trained on large datasets of metabolic reactions. nih.govrsc.org

The metabolic fate of isoniazid is well-characterized, with this compound being a known major metabolite found in human urine. nih.govnih.gov Its formation occurs via two main routes that both yield isonicotinic acid: either through direct hydrolysis of isoniazid or via the acetylation of isoniazid to acetylisoniazid, which is then hydrolyzed. nih.govmdpi.com The resulting isonicotinic acid is then conjugated with glycine. nih.gov

While the formation of this compound is established, in silico tools could be applied to predict its potential subsequent metabolic transformations. For instance, a tool like BioTransformer could take the structure of this compound as an input to predict further phase I (e.g., hydroxylation) or phase II (e.g., glucuronidation) metabolites, although such transformations are not commonly reported. nih.gov This predictive capability is crucial for a comprehensive understanding of a compound's complete metabolic profile and potential for bioactivation or detoxification. The application of such tools helps to build a complete picture of the metabolic cascade originating from isoniazid.

Table 4: Known and Potential Metabolic Transformations in the Isoniazid Pathway

| Parent Compound | Transformation | Metabolite | Method of Identification |

| Isoniazid | Acetylation | Acetylisoniazid | Experimental & In Silico |

| Isoniazid | Hydrolysis | Isonicotinic Acid | Experimental & In Silico |

| Isonicotinic Acid | Glycine Conjugation | This compound | Experimental (Metabolomics) |

| Isoniazid | Condensation with Keto Acids | Isoniazid-Pyruvic Acid Adduct | Experimental (Metabolomics) nih.gov |

| This compound | Hydroxylation | Hydroxylated this compound | Hypothetical (In Silico Prediction) |

Preclinical Investigative Modalities for Isonicotinylglycine Metabolism

In Vitro Cellular Models for Metabolic Pathway Elucidation

In vitro models using cultured cells are foundational for dissecting specific metabolic pathways at the cellular level, offering a controlled environment to study enzymatic conversions without the complexities of a whole-organism system.

Primary human hepatocytes are widely regarded as the gold standard for in vitro drug metabolism studies. dls.com These cells, isolated directly from liver tissue, maintain a high level of metabolic activity for both Phase I and Phase II enzymes, thus closely mirroring the functions of the liver in vivo. dls.comabmgood.comsigmaaldrich.com The formation of isonicotinylglycine from its precursor, isonicotinic acid, is a Phase II conjugation reaction catalyzed by the enzyme glycine (B1666218) N-acyltransferase (GLYAT), a process that predominantly takes place in the mitochondria of hepatocytes. uniroma1.it Consequently, cultures of primary hepatocytes serve as a highly relevant and effective model for detailed investigations into the kinetics and mechanisms of this compound formation.

| Feature | Description | Relevance to this compound Metabolism |

| Physiological Relevance | High; retains activity of key Phase I and II enzymes, including mitochondrial GLYAT. dls.com | Allows for accurate study of the glycine conjugation of isonicotinic acid. uniroma1.it |

| Cellular Architecture | Can be cultured in both 2D monolayers and more complex 3D structures. | 3D cultures can better mimic in vivo cell-cell interactions and improve metabolic longevity. |

| Predictive Power | Considered the most predictive in vitro model for human hepatic metabolism. dls.com | Data on the rate of this compound formation can be used to inform in vivo predictions. |

| Limitations | Limited availability, donor-to-donor variability, and eventual loss of phenotype in culture. dls.com | Challenges in standardization and long-term studies. |

While primary cells are preferred, established or immortalized cell lines, such as the human liver cancer cell line HepG2, are also utilized in metabolic research. frontiersin.org These cell lines offer advantages in terms of availability, ease of culture, and reproducibility. However, they typically exhibit lower expression levels of key drug-metabolizing enzymes compared to primary hepatocytes, which can limit their utility for quantitative metabolic studies. mdpi.com For the study of this compound, while not a primary tool, cell lines could be employed for initial high-throughput screening or for mechanistic studies, particularly if they are genetically engineered to overexpress the specific enzymes involved in the metabolic pathway, such as glycine N-acyltransferase.

| Cell Line | Origin | Key Characteristics for Metabolic Research |

| HepG2 | Human Hepatocellular Carcinoma | Expresses a range of Phase I and Phase II enzymes, but often at low levels. Commonly used for toxicity and basic metabolism screening. frontiersin.org |

| Caco-2 | Human Colorectal Adenocarcinoma | Primarily used as a model of the intestinal barrier for absorption studies, but also possesses some metabolic activity. mdpi.com |

| HEK293 | Human Embryonic Kidney | Low endogenous metabolic activity; often used for heterologous expression of single drug-metabolizing enzymes to study their specific function. |

To bridge the gap between traditional cell culture and in vivo conditions, advanced in vitro models have been developed. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, allow cells to grow in a structure that more closely resembles native tissue. nih.govfrontiersin.org This spatial organization enhances cell-to-cell communication and improves the maintenance of cellular phenotypes, resulting in more physiologically relevant metabolic activity and longevity compared to 2D monolayer cultures. mdpi.comthermofisher.commdpi.com For instance, primary human hepatocytes cultured as 3D spheroids show higher and more stable expression of cytochrome P450 enzymes, making them a superior platform for studying the metabolism of compounds over extended periods. thermofisher.com

Organ-on-a-Chip (OOC) platforms represent a further leap in technology, incorporating microfluidic channels to create dynamic, multi-cellular microenvironments that simulate the function of an entire organ or even multiple organs. xiahepublishing.comnih.govfrontiersin.org A "liver-on-a-chip" can provide continuous perfusion of medium, mimicking blood flow, and allows for the co-culture of different liver cell types to better replicate the complex organ architecture. mdpi.comscirp.org Such systems are exceptionally well-suited to investigate the pharmacokinetics of a drug and the formation of its metabolites, like this compound, with a high degree of metabolic fidelity. mdpi.com

| Model Type | Key Features | Advantages for Metabolic Studies |

| 2D Monolayer | Cells grown on a flat surface. | High-throughput, cost-effective, easy to use. frontiersin.org |

| 3D Spheroid/Organoid | Self-aggregated clusters of cells. | More physiologically relevant cell-cell/cell-matrix interactions, improved metabolic function and longevity. nih.govfrontiersin.org |

| Organ-on-a-Chip (OOC) | Microfluidic device with living cells emulating organ-level function. nih.govfrontiersin.org | Dynamic perfusion, emulation of physiological shear stress, potential for multi-organ interaction studies. mdpi.com |

Ex Vivo Tissue and Organ Perfusion Models for Metabolic Flux Analysis

Ex vivo organ perfusion serves as a critical intermediate between in vitro and in vivo research. In this modality, an intact organ, most commonly the liver, is isolated and maintained in a viable state outside the body via perfusion with an oxygenated, nutrient-rich solution. nih.govnih.gov This technique preserves the complex three-dimensional architecture and cellular heterogeneity of the organ, allowing for the study of metabolic processes in a near-physiological context. nih.govxiahepublishing.com

Models using porcine or human livers are particularly valuable for investigating hepatic clearance, biliary excretion, and drug-drug interactions. nih.govtno-pharma.commdpi.com Such a system is ideally suited for conducting metabolic flux analysis, a quantitative method used to determine the rates of metabolic reactions. By introducing a labeled precursor (e.g., ¹³C-isonicotinic acid) into the perfusate and analyzing the metabolites over time, researchers can precisely calculate the rate of this compound formation and its subsequent elimination, providing robust data that is highly translatable to the in vivo setting. plos.orgplos.org

| Feature | Description | Application in this compound Research |

| Model | Isolated liver (e.g., porcine, human) maintained by mechanical perfusion. nih.govnih.gov | Allows study of metabolism in a complete, functioning organ. |

| Physiology | Preserves organ architecture, cellular diversity, and physiological flow. nih.gov | Enables investigation of hepatic uptake, Phase II conjugation, and biliary excretion of metabolites. |

| Analysis | Amenable to metabolic flux analysis and pharmacokinetic/pharmacodynamic (PK/PD) studies. nih.govplos.org | Quantifies the rate of conversion of isonicotinic acid to this compound under near-physiological conditions. |

| Translatability | High; provides a strong link between in vitro findings and in vivo outcomes. | Helps predict in vivo hepatic clearance and potential metabolic interactions. |

In Vivo Animal Models for Systemic Metabolic Pathway Characterization

In vivo animal models are indispensable for characterizing the systemic metabolic pathways of a compound. They provide a complete biological system where the interplay of absorption, distribution, metabolism, and excretion (ADME) can be studied simultaneously, offering a holistic view of a drug's fate that cannot be fully replicated by in vitro or ex vivo systems. nih.govresearchgate.net

Rodents, especially mice and rats, are the most frequently used animal models in preclinical drug development and xenobiotic metabolism research due to their well-characterized genetics, relatively low cost, and ease of handling. nih.govphysiology.orgtandfonline.com Studies have consistently demonstrated that this compound is a detectable metabolite in the urine of rats administered isoniazid (B1672263), confirming the relevance of this model for studying the glycine conjugation pathway. nih.govmrc.ac.za

Modern metabolomics approaches, such as analyzing the nuclear magnetic resonance (NMR) spectra of urine from isoniazid-treated rats, allow for a comprehensive profiling of metabolic changes and the identification of key biomarkers like this compound. nih.gov Furthermore, the field has advanced with the creation of genetically modified "humanized" mouse models. These animals may have their native metabolizing enzymes replaced with human counterparts or have their livers repopulated with human hepatocytes. researchgate.nettandfonline.com Such models are invaluable for overcoming species-specific differences in drug metabolism and provide a more accurate prediction of human metabolic pathways and pharmacokinetic profiles. nih.govtandfonline.com

| Research Finding | Animal Model | Methodology | Key Outcome |

| Detection of Isoniazid Metabolites | Sprague–Dawley rats | Oral administration of isoniazid, rifampicin, and pyrazinamide; GC-MS analysis of urine. mrc.ac.za | This compound was identified as one of the metabolites detected in the rats. mrc.ac.za |

| Metabolomics Profiling | Wistar rats | Oral administration of isoniazid over 14 days; 1H NMR analysis of urine. nih.gov | Time- and dose-dependent metabolic changes were observed, providing a toxicity signature. |

| Host-Independent Metabolite Formation | Mice | Administration of isoniazid to both uninfected and M. tuberculosis-infected mice. nih.gov | A novel metabolite was found to be produced independent of the bacterial infection, indicating host metabolism. nih.gov |

Genetically Engineered Animal Models for Enzyme Function Analysis

The primary enzyme responsible for the initial and rate-limiting step in the major metabolic pathway of isoniazid is N-acetyltransferase 2 (NAT2). pharmgkb.orgnih.gov Genetic polymorphisms in the NAT2 gene in humans lead to distinct acetylator phenotypes (slow, intermediate, and fast), which significantly influence the rate of isoniazid metabolism and, consequently, the downstream formation of its metabolites, including isonicotinic acid, the direct precursor to this compound. asm.orgnih.gov

To model these human variations, genetically engineered mouse models have been developed. These include:

NAT2 Knockout Mice: These models lack a functional Nat2 gene, mimicking the human slow acetylator phenotype. nih.gov Studies using these mice would be expected to show a decreased rate of acetylisoniazid (B140540) formation, leading to a greater proportion of isoniazid being metabolized through alternative pathways, such as direct hydrolysis to isonicotinic acid. This, in turn, could lead to increased formation of this compound.

Humanized NAT2 Mice: These mice are engineered to express specific human NAT2 alleles, representing different acetylator phenotypes. mdpi.com These models are particularly valuable for studying the in vivo consequences of specific human genetic variants on isoniazid metabolism and this compound production. For instance, comparing mice with "fast" versus "slow" human NAT2 alleles can provide direct evidence of how these genetic differences affect the metabolic flux towards this compound.

Another critical enzyme in the formation of this compound is Glycine N-acyltransferase (GLYAT), which catalyzes the final step of conjugating isonicotinic acid with glycine. wikipedia.org While specific knockout models for Glyat in the context of this compound formation are not extensively documented in the reviewed literature, such models would be invaluable. A Glyat knockout mouse would be expected to have a significantly reduced capacity to produce this compound, leading to an accumulation of isonicotinic acid.

Table 1: Genetically Engineered Mouse Models and Their Potential Impact on this compound Metabolism